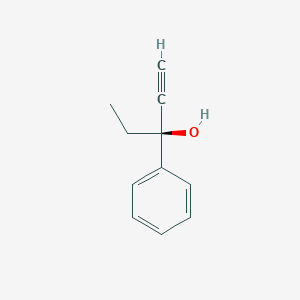
(S)-3-phenylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-phenylpent-1-yn-3-ol is an organic compound characterized by a phenyl group attached to a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-phenylpent-1-yn-3-ol typically involves the use of chiral catalysts to ensure the formation of the desired enantiomer. One common method involves the alkynylation of aldehydes using a chiral ligand to induce asymmetry. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond, forming alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
Oxidation: Formation of phenylpent-1-yn-3-one or phenylpent-1-ynoic acid.
Reduction: Formation of (S)-3-phenylpent-1-en-3-ol or (S)-3-phenylpentan-3-ol.
Substitution: Formation of (S)-3-phenylpent-1-yn-3-chloride or (S)-3-phenylpent-1-yn-3-amine.
Scientific Research Applications
(S)-3-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
®-3-phenylpent-1-yn-3-ol: The enantiomer of (S)-3-phenylpent-1-yn-3-ol, with similar but distinct properties.
3-phenylprop-2-yn-1-ol: A structurally related compound with a shorter carbon chain.
3-phenylbut-1-yn-3-ol: Another related compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets
Biological Activity
(S)-3-phenylpent-1-yn-3-ol is an organic compound that has garnered attention in the scientific community due to its unique structure and potential biological activities. This compound features a phenyl group attached to a pentynol chain, which includes an alkyne and an alcohol functional group. Its distinct chemical properties enable it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be synthesized through several methods, including the Grignard reaction and alkyne addition techniques. The Grignard reaction typically involves phenylmagnesium bromide reacting with 1-pentyne under anhydrous conditions, while alkyne addition may involve phenylacetylene reacting with propargyl alcohol in the presence of a base like potassium hydroxide.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets in biological systems. The compound may affect enzyme activity or receptor interactions, influencing metabolic pathways and leading to the formation of bioactive metabolites.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that its derivatives possess significant inhibitory effects on bacterial growth, suggesting potential applications as antimicrobial agents in pharmaceutical formulations .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of compounds similar to this compound, identifying key features that enhance biological activity. For instance, analogues of 3-phenyl-1H-isochromen-1-one have demonstrated potent antioxidant and antiplatelet activities, indicating that modifications to the phenyl group or the alkyne moiety can significantly influence efficacy .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(3S)-3-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3/t11-/m1/s1 |
InChI Key |
OBZUGNGWNBQMLU-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@](C#C)(C1=CC=CC=C1)O |
Canonical SMILES |
CCC(C#C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















